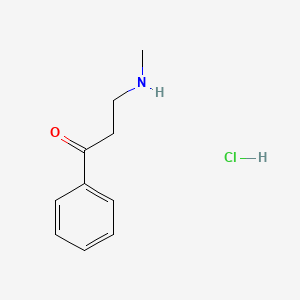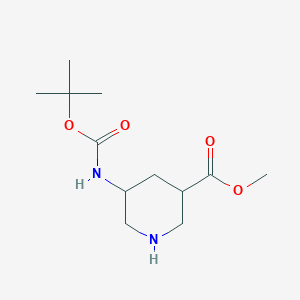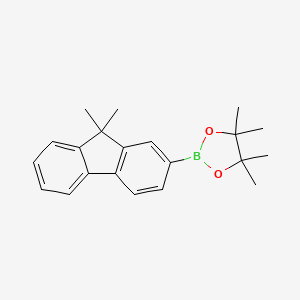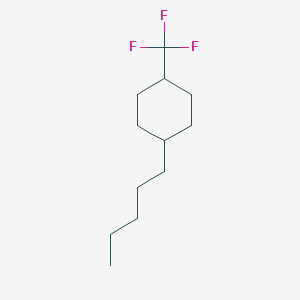
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane
Vue d'ensemble
Description
trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane: is an organic compound with the molecular formula C12H21F3 and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a pentyl group and a trifluoromethyl group in a trans configuration. It is used in various research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane typically involves the following steps:
Cyclohexane Derivatization: The starting material, cyclohexane, undergoes derivatization to introduce the pentyl and trifluoromethyl groups.
Trans Configuration: The reaction conditions are controlled to ensure the trans configuration of the substituents. This often involves the use of specific catalysts and temperature control.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a reference compound in analytical chemistry for the study of fluorinated organic compounds.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane involves its interaction with molecular targets through the trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. The pathways involved may include:
Electrophilic interactions: The trifluoromethyl group can enhance the electrophilicity of the compound, making it more reactive towards nucleophiles.
Hydrophobic interactions: The pentyl group can facilitate hydrophobic interactions with biological membranes or proteins.
Comparaison Avec Des Composés Similaires
trans-1-n-Pentyl-4-methylcyclohexane: Similar structure but with a methyl group instead of a trifluoromethyl group.
trans-1-n-Pentyl-4-chlorocyclohexane: Contains a chlorine atom instead of a trifluoromethyl group.
trans-1-n-Pentyl-4-bromocyclohexane: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in trans-1-n-Pentyl-4-(trifluoromethyl)cyclohexane imparts unique chemical and physical properties, such as increased lipophilicity and electron-withdrawing effects, which are not observed in its non-fluorinated analogs.
Propriétés
IUPAC Name |
1-pentyl-4-(trifluoromethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F3/c1-2-3-4-5-10-6-8-11(9-7-10)12(13,14)15/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMMFSZXNAUQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)
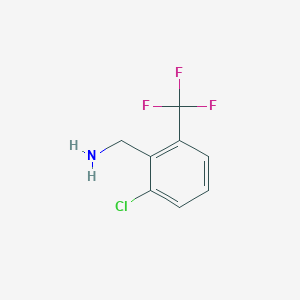
![3-[3-Methyl-5-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1390478.png)
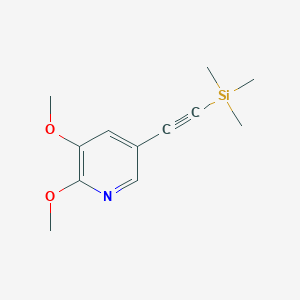
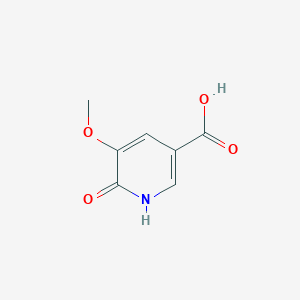
![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)
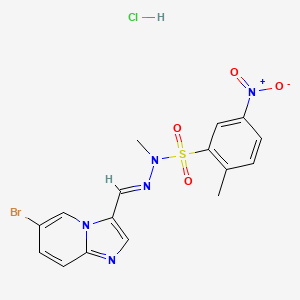
![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)
![Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1390488.png)
![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)
![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)
